

Application Notes and Protocols: GDC-0927 Racemate Treatment in ESR1 Mutant Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0927 is a potent, orally bioavailable selective estrogen receptor (ER) antagonist and degrader (SERD).[1][2] It has demonstrated significant antitumor activity in preclinical models of ER-positive breast cancer, including those harboring activating mutations in the estrogen receptor 1 (ESR1) gene. These mutations, commonly arising in patients treated with aromatase inhibitors, lead to ligand-independent ER signaling and are a key mechanism of acquired resistance to endocrine therapy. This document provides detailed application notes and protocols for the in vitro evaluation of **GDC-0927 racemate** in ESR1 mutant breast cancer cell lines.

Mechanism of Action

GDC-0927 exerts its dual mechanism of action by directly binding to the estrogen receptor. This binding both antagonizes ER-mediated transcriptional activity and induces the proteasomal degradation of the ERα protein.[1] Preclinical studies have shown that GDC-0927 has a high efficacy in degrading ERα, with a reported degradation efficacy of 97% in a tamoxifen-resistant MCF-7 xenograft model. This potent degradation of ERα effectively abrogates downstream signaling, leading to the inhibition of tumor cell proliferation.

Preclinical Data Summary



GDC-0927 has shown potent activity in various preclinical models. In patient-derived xenograft (PDX) models, it has demonstrated dose-dependent antitumor activity in both ESR1 wild-type and mutant tumors. Furthermore, in vitro studies have indicated that GDC-0927 is more potent at inhibiting the proliferation of multiple ER-positive breast cancer cell lines compared to other SERDs such as fulvestrant.

Table 1: Illustrative Proliferation Inhibition of GDC-0927

in ESR1 WT and Mutant Cell Lines

Cell Line	ESR1 Status	GDC-0927 IC50 (nM)	
MCF-7	Wild-Type	Data not publicly available	
MCF-7	Y537S Mutant	Data not publicly available	
MCF-7	D538G Mutant	Data not publicly available	
T47D	Wild-Type	Data not publicly available	

Note: Specific IC50 values for **GDC-0927 racemate** in various cell lines are not readily available in the public domain. The table above serves as a template for researchers to populate with their experimental data.

Table 2: Illustrative ERα Degradation by GDC-0927 in

ESR1 WT and Mutant Cell Lines

Cell Line	ESR1 Status	GDC-0927 DC50 (nM)	Max Degradation (%)
MCF-7	Wild-Type	Data not publicly available	>90%
MCF-7	Y537S Mutant	Data not publicly available	>90%
MCF-7	D538G Mutant	Data not publicly available	>90%



Note: DC50 represents the concentration required for 50% degradation of the target protein. While preclinical studies confirm ER degradation across ER+ cell lines, specific DC50 values for GDC-0927 are not publicly available.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

This protocol outlines the measurement of cell viability to determine the anti-proliferative effect of GDC-0927.

Materials:

- ESR1 wild-type (e.g., MCF-7) and mutant (e.g., MCF-7 Y537S, MCF-7 D538G) breast cancer cell lines
- Cell culture medium (e.g., DMEM with 10% FBS)
- GDC-0927 racemate (stock solution in DMSO)
- 96-well clear bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
- Compound Treatment: Prepare serial dilutions of GDC-0927 in culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 μL of the diluted compound to the respective wells. Include a vehicle control (DMSO only).
- Incubation: Incubate the plate for 5-7 days.



- · Cell Viability Measurement:
 - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
 - Add 100 μL of CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Record luminescence using a luminometer.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
 Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Protocol 2: ERα Degradation Assay (Western Blot)

This protocol describes the quantification of ERα protein levels following GDC-0927 treatment.

Materials:

- ESR1 wild-type and mutant breast cancer cell lines
- 6-well plates
- GDC-0927 racemate
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay kit
- SDS-PAGE gels and blotting apparatus
- Primary antibodies: anti-ERα, anti-β-actin (or other loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate



· Imaging system

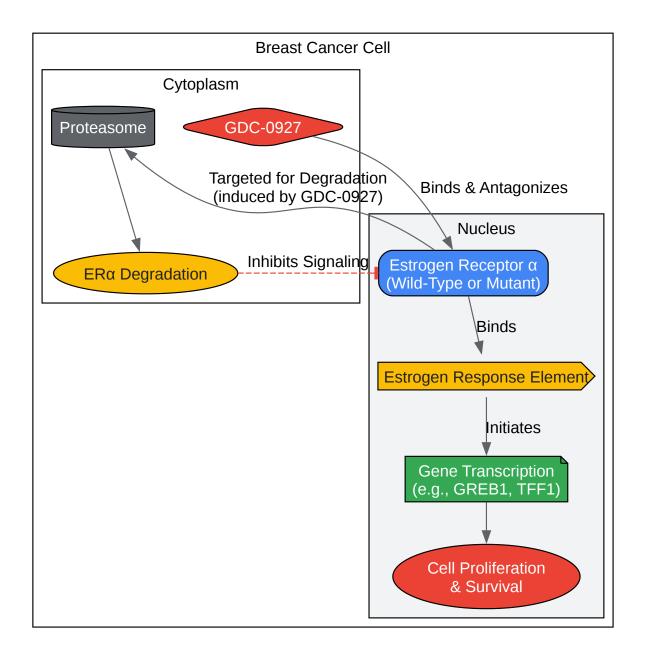
Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.

 Treat cells with various concentrations of GDC-0927 for 24 hours.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- Western Blotting:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane and add the chemiluminescent substrate.
- Image Acquisition and Analysis: Capture the signal using an imaging system. Quantify band intensities and normalize the ERα signal to the loading control. Calculate the percentage of ERα degradation relative to the vehicle control.

Visualizations

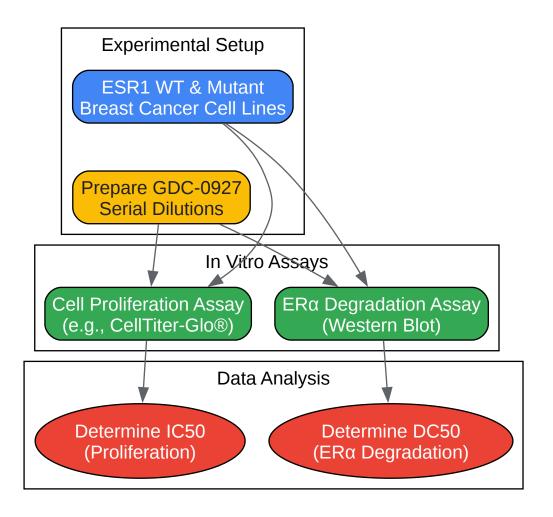




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Caption: GDC-0927 Signaling Pathway in ESR1 Mutant Cells.





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Caption: Experimental Workflow for GDC-0927 Evaluation.

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